molecular formula C23H35NO5 B8623451 4-[Di-(6-acetoxyhexyl)amino]benzaldehyde CAS No. 120654-40-2

4-[Di-(6-acetoxyhexyl)amino]benzaldehyde

Cat. No.: B8623451
CAS No.: 120654-40-2
M. Wt: 405.5 g/mol
InChI Key: YRZHEORNJQYMFM-UHFFFAOYSA-N
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Description

4-[Di-(6-acetoxyhexyl)amino]benzaldehyde is a benzaldehyde derivative featuring two 6-acetoxyhexyl chains attached to the amino group at the para position of the benzaldehyde core. This compound is structurally characterized by its long, branched alkyl chains terminated with acetoxy groups, which significantly influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. Benzaldehyde derivatives are widely utilized in medicinal chemistry and materials science due to their versatility as intermediates for synthesizing pharmaceuticals, polymers, and ligands . The acetoxyhexyl substituents in this compound likely enhance its stability and membrane permeability, making it a candidate for drug delivery systems or bioactive molecule synthesis.

Properties

CAS No.

120654-40-2

Molecular Formula

C23H35NO5

Molecular Weight

405.5 g/mol

IUPAC Name

6-[N-(6-acetyloxyhexyl)-4-formylanilino]hexyl acetate

InChI

InChI=1S/C23H35NO5/c1-20(26)28-17-9-5-3-7-15-24(23-13-11-22(19-25)12-14-23)16-8-4-6-10-18-29-21(2)27/h11-14,19H,3-10,15-18H2,1-2H3

InChI Key

YRZHEORNJQYMFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCN(CCCCCCOC(=O)C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzaldehyde Derivatives

Compound Name Substituents Molecular Weight (g/mol)* Key Properties
4-Hydroxybenzaldehyde -OH (para) 122.12 High polarity, poor lipophilicity
4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde -N(CH₂CH₂Cl)₂ (para) ~280.20 Moderate lipophilicity, alkylating potential
4-(Dimethylamino)benzaldehyde -N(CH₃)₂ (para) 149.19 High solubility in polar solvents
4-[Di-(6-acetoxyhexyl)amino]benzaldehyde -N(CH₂CH₂OAc)₂ (para) ~492.60 High lipophilicity, enhanced stability

*Molecular weights estimated based on structural formulas.

  • Substituent Effects: The acetoxyhexyl chains in the target compound introduce steric bulk and lipophilicity, contrasting with smaller substituents like -OH (4-hydroxybenzaldehyde) or -N(CH₃)₂ (4-dimethylaminobenzaldehyde). The electron-withdrawing formyl group at the para position in all derivatives moderates the electronic effects of substituents.

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